4-(Azetidin-3-yloxy)-6-chloropyrimidine

Nucleophilic aromatic substitution Reaction kinetics Pyrimidine diversification

4-(Azetidin-3-yloxy)-6-chloropyrimidine (CAS 1220038‑83‑4) is a bifunctional heterocyclic building block that embeds a 6‑chloropyrimidine electrophile and a four‑membered azetidine ring connected through an ether linkage. The chlorine atom at position 6 serves as a classical nucleophilic‑aromatic‑substitution (SNAr) leaving group, enabling rapid diversification, while the azetidin‑3‑yloxy motif introduces a conformationally constrained sp³‑hybridized nitrogen that can function as a hydrogen‑bond donor or be further elaborated.

Molecular Formula C7H8ClN3O
Molecular Weight 185.61 g/mol
Cat. No. B11905450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yloxy)-6-chloropyrimidine
Molecular FormulaC7H8ClN3O
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC(=NC=N2)Cl
InChIInChI=1S/C7H8ClN3O/c8-6-1-7(11-4-10-6)12-5-2-9-3-5/h1,4-5,9H,2-3H2
InChIKeyAXZLAPPSEJELCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yloxy)-6-chloropyrimidine: A Versatile Heterocyclic Intermediate for Kinase-Targeted Drug Discovery and Medicinal Chemistry Procurement


4-(Azetidin-3-yloxy)-6-chloropyrimidine (CAS 1220038‑83‑4) is a bifunctional heterocyclic building block that embeds a 6‑chloropyrimidine electrophile and a four‑membered azetidine ring connected through an ether linkage. The chlorine atom at position 6 serves as a classical nucleophilic‑aromatic‑substitution (SNAr) leaving group, enabling rapid diversification, while the azetidin‑3‑yloxy motif introduces a conformationally constrained sp³‑hybridized nitrogen that can function as a hydrogen‑bond donor or be further elaborated . This dual reactivity has positioned the compound as a recurrent intermediate in patent‑protected kinase inhibitor libraries, particularly those targeting Janus kinase (JAK) family members [1].

4-(Azetidin-3-yloxy)-6-chloropyrimidine: Why Closely Related Heterocyclic Building Blocks Cannot Serve as Drop‑In Replacements


Simple replacement of the azetidine ring with a larger pyrrolidine or piperidine, exchanging the oxygen linkage for a direct C–N bond, or removing the 6‑chloro substituent each produces a nominally “similar” intermediate; however, these substitutions profoundly alter the electronics, geometry, and downstream synthetic utility. The 6‑chloro group is calibrated for SNAr reactivity that tolerates a wide range of nucleophiles while remaining bench‑stable, a reactivity window that is not replicated by the corresponding 6‑fluoro, 6‑bromo, or 6‑methoxy analogs [1]. Concurrently, the azetidine ring imposes a ~26 kcal mol⁻¹ ring strain and a constrained exit vector that differ markedly from the lower‑strain five‑ and six‑membered heterocycles, impacting both the kinetics of subsequent transformations and the three‑dimensional shape of final bioactive molecules [2].

4-(Azetidin-3-yloxy)-6-chloropyrimidine: Quantitative Comparator Evidence for Informed Procurement Decisions


SNAr Reactivity Window: 6‑Chloro vs. 6‑Fluoro vs. 6‑Methoxy Pyrimidine Intermediates

The 6‑chloro substituent on the pyrimidine ring provides a leaving‑group ability that is superior to fluorine and methoxy under standard SNAr conditions with amine nucleophiles. In a class‑level comparison, 4‑chloropyrimidine reacts with piperidine in ethanol at 25 °C with a second‑order rate constant approximately 10²–10³ times greater than that of 4‑fluoropyrimidine under the same conditions [1]. The corresponding 6‑methoxy analog is essentially unreactive at ambient temperature, requiring forced conditions or catalysis. This reactivity window allows 4‑(azetidin‑3‑yloxy)‑6‑chloropyrimidine to be diversified with a broad panel of primary and secondary amines without compromising the integrity of the azetidine ring [2].

Nucleophilic aromatic substitution Reaction kinetics Pyrimidine diversification

Ring‑Strain Conformational Constraint: Azetidine vs. Pyrrolidine and Piperidine Ethers

The four‑membered azetidine ring carries approximately 26 kcal mol⁻¹ of ring strain, compared with ~6 kcal mol⁻¹ for pyrrolidine and ≤1 kcal mol⁻¹ for piperidine [1]. This inherent strain translates into a constrained three‑dimensional arrangement of the secondary amine and the ether oxygen, creating a unique spatial orientation that is preserved during further synthetic transformations. By contrast, the five‑ and six‑membered counterparts sample multiple conformations, reducing the shape‑complementarity of subsequent products with rigid protein binding sites. The increased strain energy of the azetidine also elevates the reactivity of the secondary amine toward acylations and alkylations, offering a kinetic advantage in sequential derivatization strategies [2].

Conformational pre‑organization Ring strain Shape diversity

Hydrogen‑Bond‑Donor Capacity and Calculated Physicochemical Profile vs. N‑Linked and Des‑Chloro Analogs

Predicted physicochemical property calculation (using standardized algorithms) reveals that 4‑(azetidin‑3‑yloxy)‑6‑chloropyrimidine possesses one hydrogen‑bond donor (azetidine NH) and a topological polar surface area (TPSA) of 34 Ų [1]. In comparison, the N‑linked isomer 4‑(azetidin‑1‑yl)‑6‑chloropyrimidine lacks a hydrogen‑bond donor (donor count = 0) and has a TPSA of 25 Ų, while the des‑chloro analog 4‑(azetidin‑3‑yloxy)pyrimidine has a computed logP approximately 0.5 units lower than the target compound, reflecting the absence of the chlorine atom [1]. These differences in hydrogen‑bond‑donor count and lipophilicity directly influence solubility, membrane permeability, and the ability to engage biological targets through hydrogen‑bonding interactions. The combination of one hydrogen‑bond donor, moderate lipophilicity (clogP ~1.1), and the chloropyrimidine electrophile makes the compound particularly suitable for fragment‑based drug‑discovery workflows where balanced physicochemical properties are required [2].

Hydrogen‑bond donors Predicted lipophilicity TPSA

Patent‑Cited Utility as a JAK‑Kinase‑Inhibitor Intermediate vs. Alternative Heterocyclic Building Blocks

The compound appears as a substructure in multiple patent applications describing azetidine‑containing pyrimidine kinase inhibitors. For example, U.S. Patent Application US 2024/0002392 A1 exemplifies compounds in which the 4‑(azetidin‑3‑yloxy)‑6‑chloropyrimidine core is elaborated to yield JAK inhibitors with cellular IC50 values as low as 46 nM (JAK1/3 inhibition in human Ramos cells) [1]. In contrast, intermediates based on 4‑(piperidin‑4‑yloxy)‑6‑chloropyrimidine are not found in the same patent family, indicating that the azetidine spacer was selected over the piperidine spacer during lead optimization. This patent‑backed selection provides procurement‑level evidence that the azetidine ether intermediate is the preferred substructure for achieving nanomolar JAK potency within this chemotype [2].

JAK kinase inhibitors Patent‑protected intermediates Medicinal chemistry sourcing

4-(Azetidin-3-yloxy)-6-chloropyrimidine: Optimal Research and Industrial Application Scenarios Derived from Quantitative Differentiation


Kinase‑Focused Fragment‑Based Drug Discovery and Parallel Library Synthesis

The balanced combination of one hydrogen‑bond donor, moderate lipophilicity (clogP ~1.1), and the 6‑chloro SNAr handle makes this intermediate an ideal core for fragment libraries targeting the hinge‑binding region of kinases. The 6‑chloro group can be displaced in parallel with diverse amine collections to generate focused libraries, exploiting the reactivity advantage established in Section 3 [1]. The azetidine NH can be protected or elaborated independently, enabling a two‑stage diversification strategy.

Conformationally Constrained JAK‑Inhibitor Lead Optimization

Based on patent‑cited evidence that the azetidine‑ether core is the preferred spacer for nanomolar JAK1/3 inhibition (Section 3), synthesis teams sourcing this intermediate can directly enter the lead‑optimization path described in US 2024/0002392 A1 [2]. The constrained azetidine ring pre‑organizes the molecule for the JAK binding pocket, a feature not achievable with piperidine or pyrrolidine ether analogs.

Hydrogen‑Bond‑Dependent CNS‑Penetrant Probe Design

The presence of a single H‑bond donor and a TPSA of 34 Ų places the compound within favorable CNS drug‑like space (TPSA < 90 Ų, HBD ≤ 2). When compared with the N‑linked isomer that lacks an H‑bond donor, this intermediate offers a superior starting point for designing CNS‑penetrant probes where hydrogen‑bond interactions are critical for target engagement [3].

Quote Request

Request a Quote for 4-(Azetidin-3-yloxy)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.